molecular formula C18H22N8O3 B12357598 Berenil CAS No. 15114-96-2

Berenil

Cat. No.: B12357598
CAS No.: 15114-96-2
M. Wt: 398.4 g/mol
InChI Key: XJLITJHUQRBWPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-acetamidoacetic acid); 4-[(2E)-3-(4-carbamimidoylphenyl)triaz-2-en-1-yl]benzene-1-carboximidamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the acetamidoacetic acid derivatives, followed by the formation of the triazene linkage . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties .

Biology

In biological research, the compound is used to study enzyme interactions and protein binding. Its ability to form stable complexes with proteins makes it valuable for biochemical assays .

Medicine

Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents .

Industry

In industry, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of bis(2-acetamidoacetic acid); 4-[(2E)-3-(4-carbamimidoylphenyl)triaz-2-en-1-yl]benzene-1-carboximidamide involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, altering their activity and function . This interaction is mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Properties

CAS No.

15114-96-2

Molecular Formula

C18H22N8O3

Molecular Weight

398.4 g/mol

IUPAC Name

2-acetamidoacetic acid;4-[2-(4-carbamimidoylphenyl)iminohydrazinyl]benzenecarboximidamide

InChI

InChI=1S/C14H15N7.C4H7NO3/c15-13(16)9-1-5-11(6-2-9)19-21-20-12-7-3-10(4-8-12)14(17)18;1-3(6)5-2-4(7)8/h1-8H,(H3,15,16)(H3,17,18)(H,19,20);2H2,1H3,(H,5,6)(H,7,8)

InChI Key

XJLITJHUQRBWPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(=O)O.C1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.